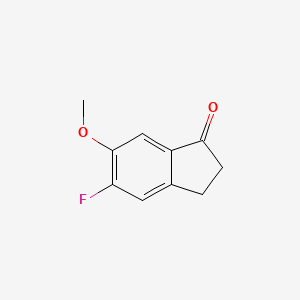
5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H9FO2 . It has a molecular weight of 180.18 . The IUPAC name for this compound is 5-fluoro-6-methoxy-1-indanone .
Molecular Structure Analysis
The InChI code for 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is 1S/C10H9FO2/c1-13-10-5-7-6 (4-8 (10)11)2-3-9 (7)12/h4-5H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is a solid at room temperature . It should be stored in a dry place .Wissenschaftliche Forschungsanwendungen
Organic Photovoltaic Devices
5-Fluoro-6-methoxy-indan-1-one: is utilized as a building block in the synthesis of non-fullerene acceptors (NFAs) for organic photovoltaic (OPV) devices . These NFAs, such as ITIC-2F, IHIC-2F, IEIC-2F, and IXIC-2F, are crucial for the development of highly efficient OPV devices. The compound’s role in OPV devices is significant due to its ability to facilitate charge transfer, which is essential for the performance of photovoltaic materials .
Anti-HIV-1 Research
Indole derivatives, including those related to 5-Fluoro-6-methoxy-indan-1-one , have been studied for their potential as anti-HIV agents. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have shown promise in this field, indicating the compound’s potential utility in developing new treatments for HIV-1 .
Biological Activity
The indole scaffold, which is closely related to 5-Fluoro-6-methoxy-indan-1-one , is found in many bioactive compounds. Indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antitubercular properties. This makes the compound a valuable candidate for further research into its biological potential .
Biosensing Applications
Compounds based on 5-Fluoro-6-methoxy-indan-1-one can be used in biosensing applications. Due to its structural versatility, it can be incorporated into sensors that detect biological or chemical changes. Its electron-accepting properties make it suitable for designing dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical applications .
Bioimaging
The indane-1,3-dione structure, related to 5-Fluoro-6-methoxy-indan-1-one , is used in bioimaging techniques. Its derivatives can be employed as contrast agents or fluorescent markers, aiding in the visualization of biological processes and structures .
Synthetic Intermediate for Biologically Active Molecules
5-Fluoro-6-methoxy-indan-1-one: serves as a synthetic intermediate in the design of various biologically active molecules. Its structure is a key component in the synthesis of compounds with potential therapeutic applications, ranging from cancer treatment to microbial infections .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-fluoro-6-methoxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZRFPIFJVKURP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(=O)C2=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516704 |
Source


|
| Record name | 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one | |
CAS RN |
83802-71-5 |
Source


|
| Record name | 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1317030.png)
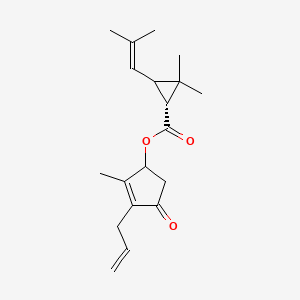
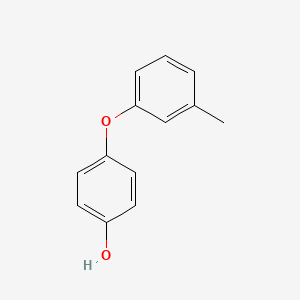

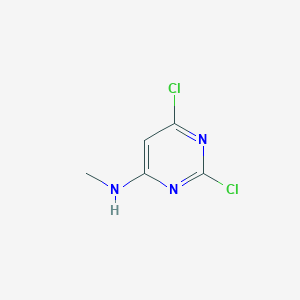


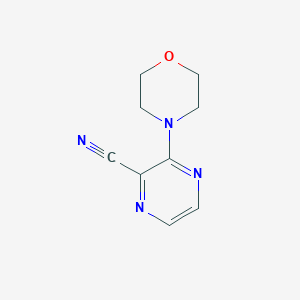


![3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]](/img/structure/B1317059.png)
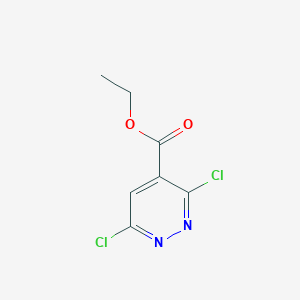
![Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate](/img/structure/B1317064.png)
![Methyl 3-[(4-chlorophenyl)thiomethyl]benzoate](/img/structure/B1317065.png)